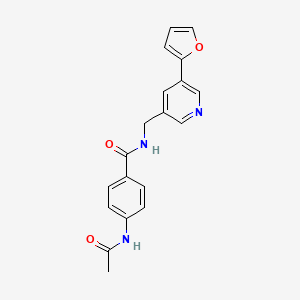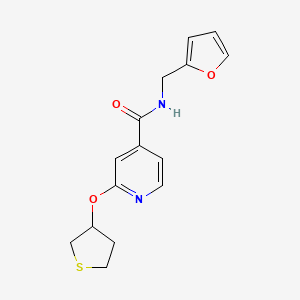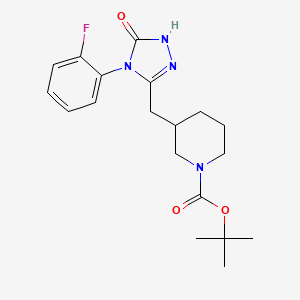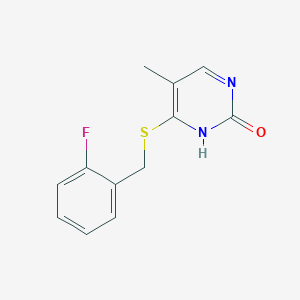
4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation as Antiprion Agents
A set of benzamide derivatives, including structures related to 4-acetamido-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, were synthesized to evaluate their potential as antiprion agents. These compounds, featuring benzamide scaffolds combined with structural features like pyrrolidinyl or piperidinyl groups, were tested for their binding affinity to human PrPC and their ability to inhibit its conversion into PrPSc, as well as their antiprion activity in infected mouse cells. This research highlights the potential of benzamide derivatives as leads for developing therapeutic agents against prion diseases (Fiorino et al., 2012).
Antianaphylactic Activity
The synthesis and evaluation of furo[2,3-b]pyridine amidines, which share a furan-pyridine moiety with this compound, were explored for their antianaphylactic activity. These compounds were synthesized through reactions involving 3-amino-furo[2,3-b]pyridines and demonstrated significant antianaphylactic activity, suggesting their utility in addressing allergic reactions (Wagner & Prantz, 1993).
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines, closely related to the core structure of this compound, has demonstrated potent antiprotozoal activity. These compounds exhibited strong DNA affinities and showed significant in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, presenting a promising avenue for the treatment of protozoal infections (Ismail et al., 2004).
Antimicrobial Activity
The synthesis and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides, which are structurally related to this compound, have been investigated for antimicrobial activity. These studies revealed that specific derivatives exhibit promising antimicrobial properties, underscoring the potential of similar compounds in the development of new antimicrobial agents (Padaliya & Parsania, 2015).
Anticancer Properties
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with a similar structural framework to this compound, was designed and synthesized as an orally active histone deacetylase inhibitor. Demonstrating significant antitumor activity in vivo, MGCD0103 has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-acetamido-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(23)22-17-6-4-15(5-7-17)19(24)21-11-14-9-16(12-20-10-14)18-3-2-8-25-18/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGJMHYCUSLIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)
![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2487453.png)


![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2487458.png)
![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2487465.png)

![6-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2487469.png)
